molecular formula C24H31FO7 B13844234 [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide

[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide

Cat. No.: B13844234
M. Wt: 450.5 g/mol
InChI Key: YZCVACZBQUGRQM-UHFFFAOYSA-N
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Description

[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is widely utilized in the treatment of various medical conditions, including skin disorders, arthritis, and allergic reactions. The compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable therapeutic agent in clinical practice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves several key steps, including oxidation, hydrolysis, epoxy reaction, and fluoridation. The process begins with the oxidation of tetraene acetate using formic acid and potassium permanganate as the oxidant. This is followed by hydrolysis and epoxy reactions to introduce the necessary functional groups. Finally, fluoridation is carried out to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials. The process is designed to be efficient, with high yields and minimal environmental impact. The use of advanced reaction conditions and purification techniques ensures the production of high-purity triamcinolone acetonide suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, potassium permanganate, and various reducing agents. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .

Major Products Formed

The major products formed from these reactions include various derivatives of triamcinolone acetonide, each with unique properties and potential therapeutic applications .

Scientific Research Applications

[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and other mediators. The compound also inhibits the migration of immune cells to sites of inflammation, further reducing the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its ability to be formulated into various delivery systems, such as topical creams and injectable solutions, enhances its versatility in clinical practice .

Properties

Molecular Formula

C24H31FO7

Molecular Weight

450.5 g/mol

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-14,16-dione

InChI

InChI=1S/C24H31FO7/c1-20(2)31-19-9-15-14-6-5-12-7-13(27)8-16(28)22(12,4)23(14,25)17(29)10-21(15,3)24(19,32-20)18(30)11-26/h7,14-15,17,19,26,29H,5-6,8-11H2,1-4H3

InChI Key

YZCVACZBQUGRQM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CC(=O)C5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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